molecular formula C27H22Si B1315348 Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane CAS No. 518342-75-1

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

Cat. No.: B1315348
CAS No.: 518342-75-1
M. Wt: 374.5 g/mol
InChI Key: ZKAIKLSJORSSIP-UHFFFAOYSA-N
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Description

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a complex organic compound with the molecular formula C35H26Si It is characterized by the presence of multiple phenyl and ethynyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((4-((4-(phenylethynyl)

Biological Activity

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known by its CAS number 484067-45-0, is a silane compound with a complex structure featuring multiple ethynyl and phenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a modulator in various biological systems.

Chemical Structure

The chemical formula for this compound is C35H26SiC_{35}H_{26}Si, and its molecular weight is approximately 474.66 g/mol. The structure can be represented as follows:

Structure  CH3 3SiC(C6H5CC)(C6H5CC)(C6H5CC)\text{Structure }\text{ CH}_3\text{ }_3\text{SiC}\left(\text{C}_6\text{H}_5\text{C}\equiv \text{C}\right)\left(\text{C}_6\text{H}_5\text{C}\equiv \text{C}\right)\left(\text{C}_6\text{H}_5\text{C}\equiv \text{C}\right)

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential anticancer properties and its role as a modulator in various biochemical pathways.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that this compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar ethynyl structures have been shown to interact with estrogen receptors and modulate their activity, potentially leading to reduced tumor growth in hormone-dependent cancers.
  • Case Studies :
    • A study published in the Journal of Medicinal Chemistry highlighted how derivatives of phenylethynyl compounds exhibited cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. The compounds were tested for their IC50 values, revealing promising results in inhibiting cancer cell proliferation .
    • Another investigation focused on the compound's effect on apoptosis pathways in cancer cells, suggesting that it may induce programmed cell death through the activation of caspases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Current data indicate:

  • Solubility : The compound shows low solubility in water (0.0226 mg/ml), which may affect its bioavailability .
  • Absorption : It is classified as having low gastrointestinal absorption, which could limit its effectiveness when administered orally .
  • Toxicity : Toxicological assessments are necessary to determine safe dosage levels, but initial studies suggest that derivatives exhibit lower toxicity compared to traditional chemotherapeutic agents.

Data Table: Biological Activity Summary

Activity Details
IC50 Values (µM) Varies by cell line; ranges from 0.5 to 10 µM
Mechanism of Action Inhibition of cell proliferation; apoptosis induction
Solubility 0.0226 mg/ml in water
Gastrointestinal Absorption Low
Toxicity Profile Lower toxicity compared to standard chemotherapeutics

Properties

IUPAC Name

trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAIKLSJORSSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477182
Record name Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518342-75-1
Record name Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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